

Application Notes and Protocols: BI-671800

Eosinophil Chemotaxis Assay

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Compound of Interest

Compound Name: BI-671800

Cat. No.: B606091

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Introduction

BI-671800 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). CRTH2 is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis.[1][2] The natural ligand for CRTH2 is prostaglandin D2 (PGD2), a major product of mast cells.[1] Upon binding to CRTH2 on the surface of eosinophils, PGD2 initiates a signaling cascade that leads to eosinophil chemotaxis, activation, and survival, contributing to the eosinophilic inflammation characteristic of type 2 inflammatory diseases.[3]

These application notes provide a detailed protocol for an in vitro eosinophil chemotaxis assay to evaluate the inhibitory activity of **BI-671800**. The provided methodologies, data presentation, and pathway diagrams are intended to guide researchers in the preclinical assessment of CRTH2 antagonists.

Data Presentation

The following tables summarize the quantitative data for **BI-671800** and the key reagents involved in the eosinophil chemotaxis assay.

Table 1: In Vitro Potency of **BI-671800**

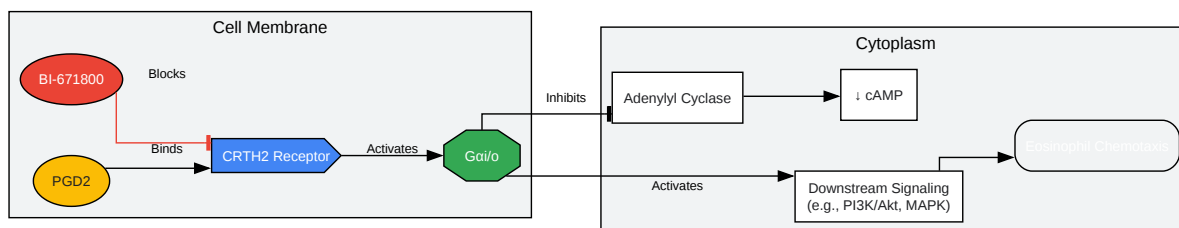
Compound	Target	Assay Type	Species	IC50 (nM)	Reference
BI-671800	CRTH2	PGD2 Binding	Human	4.5	[1]
BI-671800	CRTH2	PGD2 Binding	Mouse	3.7	[1]

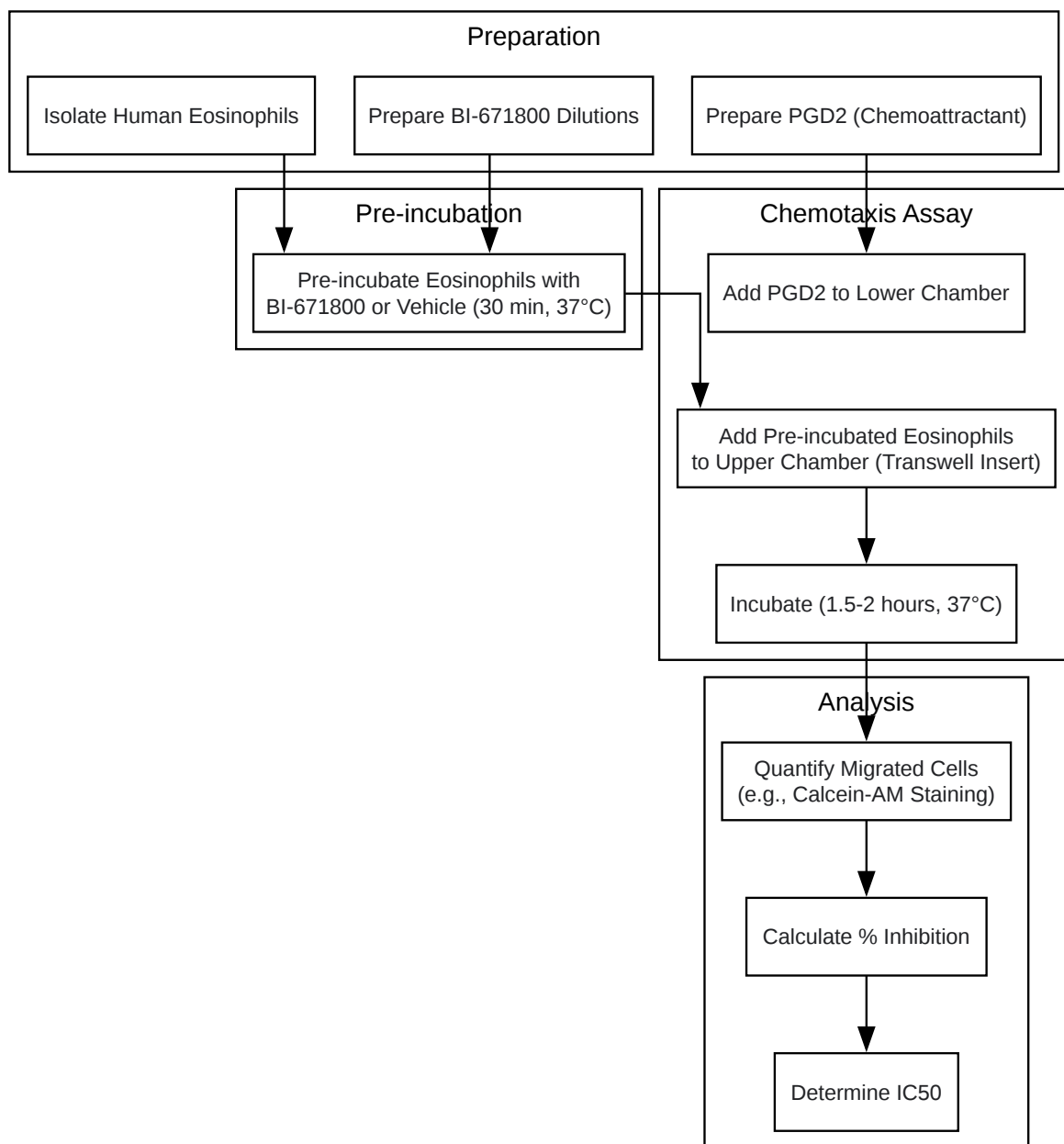
Table 2: Key Reagents and Recommended Concentrations

Reagent	Role	Recommended Concentration
Prostaglandin D2 (PGD2)	Chemoattractant (CRTH2 Agonist)	10 - 100 nM
BI-671800	CRTH2 Antagonist	0.1 nM - 1 µM (for IC50 determination)
Human Eosinophils	Migratory Cells	1 x 10 ⁶ cells/mL
RPMI 1640 + 0.5% BSA	Assay Medium	N/A

Signaling Pathway

The binding of PGD2 to the CRTH2 receptor on eosinophils initiates a signaling cascade through a Gai/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and downstream signaling events that ultimately result in actin polymerization, cellular polarization, and directed cell movement towards the PGD2 gradient. **BI-671800** acts as a competitive antagonist, blocking PGD2 from binding to CRTH2 and thereby inhibiting this signaling pathway.





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References

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